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molecular formula C18H19N B1594368 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 38025-45-5

1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No. B1594368
M. Wt: 249.3 g/mol
InChI Key: MMHFZZRBVWLWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013157B2

Procedure details

To a 4-mL vial, added 100 mg (0.28 mmol) (7) and 6 mg (0.0058 mmol) Pd2dba3-CHCl3. Next added 0.3 mL THF, 48 μL (0.43 mmol) iodobenzene, and finally 1.1 mL (1.1 mmol) TBAF solution (1M in THF). Let stir at room temperature for 18 hours. At the end of the reaction, added 200 μL triethylamine, let stir briefly, concentrated in vacuo, and purified the crude material directly by silica gel chromatography (automated column, 12 g SiO2, 0% to 20% EtOAc in hexanes gradient). Obtained 63 mg (90%) of 1-Benzyl-4-phenyl-1,2,3,6-tetrahydro-pyridine as a yellow oil.
[Compound]
Name
( 7 )
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]OC[CH2:2]1.I[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9]C=1.CCCC[N+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19]CC.[F-]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(Cl)(Cl)Cl.C(N(CC)CC)C>[CH2:26]([N:17]1[CH2:18][CH:19]=[C:24]([C:25]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:7]=2)[CH2:23][CH2:22]1)[C:27]1[CH:28]=[CH:29][CH:5]=[CH:1][CH:2]=1 |f:2.3,4.5.6.7.8.9|

Inputs

Step One
Name
( 7 )
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
6 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd].C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
48 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
1.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Three
Name
Quantity
200 μL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Let stir at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
STIRRING
Type
STIRRING
Details
let stir briefly
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified the crude material directly by silica gel chromatography (automated column, 12 g SiO2, 0% to 20% EtOAc in hexanes gradient)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(=CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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